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Compound of Interest

Compound Name: Rivulariapeptolides 1155

Cat. No.: B15576605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial bioactivity screening of

rivulariapeptolides, a family of potent serine protease inhibitors. The content herein is curated

for researchers, scientists, and professionals in the field of drug development, offering a

comprehensive look at the quantitative data, experimental methodologies, and relevant

biological pathways associated with these natural products.

Quantitative Bioactivity Data
The inhibitory effects of various rivulariapeptolides and the related molassamides have been

quantified against several key serine proteases. The half-maximal inhibitory concentration

(IC50) values, representing the concentration of the compound required to inhibit 50% of the

enzyme's activity, are summarized in the table below. These values were determined following

a 40-minute pre-incubation of the enzyme with the respective compound.[1]
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Compound
Chymotrypsin IC50
(nM)

Elastase IC50 (nM)
Proteinase K IC50
(nM)

Rivulariapeptolide

1185 (1)
11.52 ± 1.12 16.59 ± 1.25 13.91 ± 1.18

Rivulariapeptolide

1155 (2)
31.33 ± 1.29 4.94 ± 1.06 132.60 ± 1.52

Rivulariapeptolide

1121 (3)
10.72 ± 1.11 24.16 ± 1.25 22.41 ± 1.24

Rivulariapeptolide 988

(4)
16.24 ± 1.16 38.44 ± 1.35 31.11 ± 1.30

Molassamide (5) 862.60 ± 1.93 74.34 ± 1.43 29.35 ± 1.29

Molassamide B (6) 24.65 ± 1.26 33.19 ± 1.31 5.42 ± 1.07

Data are presented as the mean ± standard deviation (n=3). Data sourced from Reher et al.,

2022.[1][2]

Experimental Protocols
The discovery and initial bioactivity assessment of rivulariapeptolides were primarily achieved

through a novel native metabolomics screening platform, followed by orthogonal validation

using a fluorescence-based protease inhibition assay.

Native Metabolomics Screening for Protease Inhibitors
This high-throughput screening method enables the identification of protein-binding compounds

directly from complex mixtures, such as crude biological extracts.[3][4] The workflow integrates

non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass

spectrometry to detect protein-ligand interactions.[3][4]

Methodology:

Sample Preparation: A crude extract of the producing organism (e.g., Rivularia sp.) is

prepared.
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UHPLC Separation: The crude extract is subjected to ultra-high-performance liquid

chromatography (UHPLC) for component separation.

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with

0.1% formic acid (Solvent B) is typically used.

Post-Column pH Adjustment: The pH of the eluent is adjusted to near-native conditions post-

separation using a make-up pump delivering a buffer solution, such as ammonium acetate.

Protein Infusion: The target protein of interest (e.g., chymotrypsin) is infused orthogonally

into the mass spectrometer.

Native Mass Spectrometry: The mixture enters the mass spectrometer, where protein-ligand

complexes are detected in their native, non-covalent state. The mass difference between the

unbound protein and the protein-ligand complex reveals the molecular weight of the binding

compound.

Metabolomics Run: A parallel LC-MS/MS run without protein infusion is performed to obtain

fragmentation data for the compounds in the extract, aiding in their identification and

characterization.

Fluorescence-Based Protease Inhibition Assay
To confirm and quantify the inhibitory activity of the identified compounds, a standard

fluorescence-based enzymatic assay is employed. This assay measures the ability of a

compound to inhibit the cleavage of a fluorogenic substrate by the target protease.

Methodology:

Reagent Preparation:

Prepare a stock solution of the purified rivulariapeptolide or other test compounds.

Prepare a solution of the target serine protease (e.g., chymotrypsin, elastase, or

proteinase K) in an appropriate assay buffer (e.g., Dulbecco's phosphate-buffered saline,

pH 7.4, with 0.01% Tween-20).

Prepare a solution of a fluorogenic substrate specific for the protease being assayed.
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Assay Procedure:

In a 96-well microplate, add the test compound at various concentrations.

Add the protease solution to each well and pre-incubate for a defined period (e.g., 40

minutes) to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader

at the appropriate excitation and emission wavelengths for the given substrate.

Data Analysis:

Calculate the rate of substrate cleavage for each concentration of the test compound.

Determine the IC50 value by plotting the percentage of enzyme inhibition against the

logarithm of the inhibitor concentration and fitting the data to a suitable dose-response

curve.

Visualizations: Workflows and Signaling Pathways
Experimental Workflow: Native Metabolomics
The following diagram illustrates the key steps in the native metabolomics workflow for the

discovery of protease inhibitors like rivulariapeptolides.
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Native metabolomics screening workflow for inhibitor discovery.
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Signaling Pathway: Serine Protease-Mediated PAR2
Activation
Rivulariapeptolides inhibit serine proteases, which are known to play crucial roles in cell

signaling, often through the activation of Protease-Activated Receptors (PARs). The diagram

below depicts a generalized pathway for the activation of PAR2 by a serine protease and the

subsequent downstream signaling cascade, which can be modulated by inhibitors like

rivulariapeptolides.
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Generalized PAR2 signaling pathway modulated by serine protease inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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